1-(4-Amino-2-mercaptophenyl)propan-2-one
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Overview
Description
1-(4-Amino-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound features an amino group, a mercapto group, and a ketone group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-mercaptophenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitroacetophenone with thiourea under acidic conditions to yield 1-(4-nitro-2-mercaptophenyl)propan-2-one, which is then reduced to the amino derivative using hydrogenation or other reducing agents .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high-quality product output .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
1-(4-Amino-2-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and mercapto groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The ketone group can also participate in nucleophilic addition reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
1-(4-Amino-2-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(4-Amino-2-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of a mercapto group.
Uniqueness: 1-(4-Amino-2-mercaptophenyl)propan-2-one is unique due to the presence of both amino and mercapto groups, which provide distinct reactivity and binding properties. This dual functionality makes it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(4-amino-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NOS/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5,12H,4,10H2,1H3 |
InChI Key |
LCOKHBKZFKYMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)N)S |
Origin of Product |
United States |
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